molecular formula C19H20N2O3 B5230926 11-(3-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

11-(3-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

Cat. No. B5230926
M. Wt: 324.4 g/mol
InChI Key: BPHFMWMNFVTTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(3-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one, also known as MTDT, is a novel compound that has attracted the attention of researchers due to its potential applications in various fields of science. MTDT belongs to the class of diazatricyclo compounds, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 11-(3-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 11-(3-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
11-(3-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. 11-(3-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors. In addition, 11-(3-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

11-(3-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has several advantages for lab experiments, including its well-established synthesis method and its wide range of biological activities. However, the compound has some limitations, including its low solubility in water, which can make it difficult to use in certain assays. In addition, the compound has not been extensively studied in vivo, and its safety and toxicity profiles are not well-understood.

Future Directions

There are several future directions for the research on 11-(3-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one. One potential area of research is the development of new derivatives of the compound with improved solubility and bioavailability. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. In addition, further studies are needed to understand the mechanism of action of 11-(3-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one and its potential side effects and toxicity profiles.

Synthesis Methods

11-(3-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one can be synthesized using a multi-step process that involves the reaction of various reagents and catalysts. The first step involves the reaction of 3-methoxybenzoyl chloride with 2,4-pentanedione in the presence of a base to form the intermediate 3-methoxybenzoyl-2,4-pentanedione. This intermediate is then reacted with hydrazine hydrate in the presence of a catalyst to form the diazatricyclo compound, 11-(3-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one. The synthesis method of 11-(3-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is well-established, and the yield of the final product can be optimized by adjusting the reaction conditions.

Scientific Research Applications

11-(3-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 11-(3-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 11-(3-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

11-(3-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-16-5-2-4-14(9-16)19(23)20-10-13-8-15(12-20)17-6-3-7-18(22)21(17)11-13/h2-7,9,13,15H,8,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHFMWMNFVTTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxybenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

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